molecular formula C10H16N2O B1527451 [6-(Tert-butoxy)pyridin-2-yl]methanamine CAS No. 1247441-30-0

[6-(Tert-butoxy)pyridin-2-yl]methanamine

Cat. No. B1527451
CAS RN: 1247441-30-0
M. Wt: 180.25 g/mol
InChI Key: UHBJAIFMVXOVQT-UHFFFAOYSA-N
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Description

“[6-(Tert-butoxy)pyridin-2-yl]methanamine” is a chemical compound with the CAS Number: 1247441-30-0 . It has a molecular weight of 180.25 and its IUPAC name is (6-tert-butoxy-2-pyridinyl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,7,11H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanone motifs . These motifs are significant in pharmaceuticals, where they’re often used to create compounds with potential therapeutic effects.

Copper-Catalyzed Synthesis

It is used in copper-catalyzed synthesis processes. Specifically, it undergoes Csp3-H oxidation with water under mild conditions to form pyridin-2-yl-methanones . This method is noteworthy for its efficiency and the minimal environmental impact due to the avoidance of hazardous oxidants.

Material Science Research

In material science, [6-(Tert-butoxy)pyridin-2-yl]methanamine can be involved in the development of new materials, such as polymers or coatings, that require specific organic molecules within their structure to enhance properties like durability or resistance to environmental stressors .

Chemical Synthesis

This compound finds applications in chemical synthesis where it may act as a building block for complex organic molecules. Its reactivity with various agents can lead to the creation of diverse chemical structures useful in different industrial applications .

Chromatography

Due to its unique structure, [6-(Tert-butoxy)pyridin-2-yl]methanamine could be used in chromatography as a standard or a derivative for the separation of compounds, aiding in analytical procedures .

Analytical Chemistry

In analytical chemistry, it can be used as a reagent or a catalyst in various reactions to analyze or detect other chemical substances, potentially improving the sensitivity and specificity of certain tests .

Fungicidal Research

Derivatives of this compound have shown promise in fungicidal activity. By using it as a template, researchers can design and synthesize new compounds that exhibit excellent fungicidal properties, which is crucial for agriculture and plant pathology studies .

Environmental Science

Lastly, in environmental science, the compound’s role in water-involving oxidation reactions offers insights into eco-friendly chemical processes. This can lead to the development of sustainable practices in chemical manufacturing .

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBJAIFMVXOVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(Tert-butoxy)pyridin-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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